molecular formula C5H6N2O2S B8741025 3-Methoxyisothiazole-4-carboxamide CAS No. 31815-42-6

3-Methoxyisothiazole-4-carboxamide

Cat. No. B8741025
Key on ui cas rn: 31815-42-6
M. Wt: 158.18 g/mol
InChI Key: YTNBPVOMMSNEAL-UHFFFAOYSA-N
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Patent
US04053479

Procedure details

A solution of 2.8 g. (0.02 mole) of 4-cyano-3-methoxyisothiazole prepared as in Example 18 in 30 ml. of 75% sulfuric acid was heated at 70° C. for 0.5 hour. The solution was then cooled and poured into ice to give after filtration and drying 0.95 g. of 4-carbamoyl-3-methoxyisothiazole, m.p. 165°-168° C. By continuous ether extraction of the aqueous filtrate an addition 1.13 g. of 4-carbamoyl-3-methoxyisothiazole was obtained to give a total yield of 2.08 g. (66%).
Quantity
0.02 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[C:4]([O:8][CH3:9])=[N:5][S:6][CH:7]=1)#[N:2].S(=O)(=O)(O)[OH:11]>>[C:1]([C:3]1[C:4]([O:8][CH3:9])=[N:5][S:6][CH:7]=1)(=[O:11])[NH2:2]

Inputs

Step One
Name
Quantity
0.02 mol
Type
reactant
Smiles
C(#N)C=1C(=NSC1)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was then cooled
ADDITION
Type
ADDITION
Details
poured into ice
CUSTOM
Type
CUSTOM
Details
to give
FILTRATION
Type
FILTRATION
Details
after filtration
CUSTOM
Type
CUSTOM
Details
drying 0.95 g
EXTRACTION
Type
EXTRACTION
Details
By continuous ether extraction of the aqueous filtrate
ADDITION
Type
ADDITION
Details
an addition 1.13 g

Outcomes

Product
Name
Type
product
Smiles
C(N)(=O)C=1C(=NSC1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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